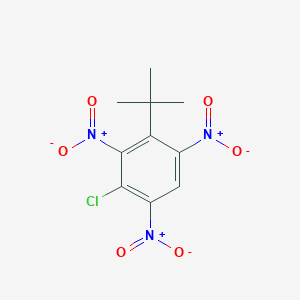
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, and three nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene typically involves nitration of tert-butylbenzene derivatives. The process includes:
Chlorination: The chloro group is introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production methods often involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the substituent introduced, products can vary widely.
Reduction Products: The primary products are the corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-4-chloro-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3,5-trinitrobenzene: Similar structure but lacks the tert-butyl group.
2-Tert-butyl-1,3,5-trinitrobenzene: Similar structure but lacks the chloro group.
Uniqueness: 2-Tert-butyl-4-chloro-1,3,5-trinitrobenzene is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6971-77-3 |
|---|---|
Molekularformel |
C10H10ClN3O6 |
Molekulargewicht |
303.65 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H10ClN3O6/c1-10(2,3)7-5(12(15)16)4-6(13(17)18)8(11)9(7)14(19)20/h4H,1-3H3 |
InChI-Schlüssel |
MPUMCCYZSQBTQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
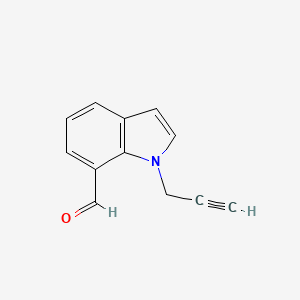
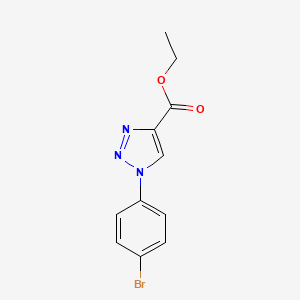
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
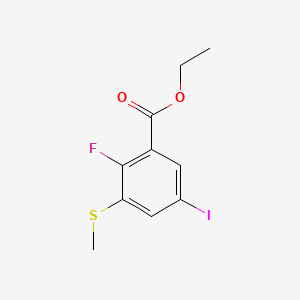
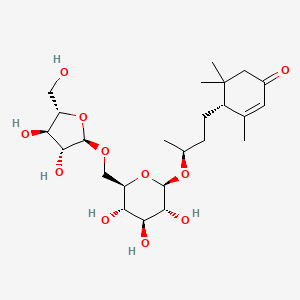
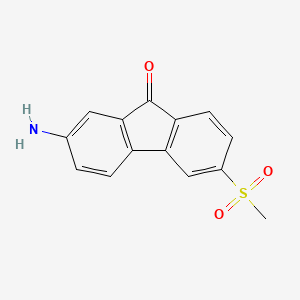

![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)



![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
